molecular formula C7H7BF2O3 B1418054 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid CAS No. 917969-79-0

3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid

Cat. No. B1418054
M. Wt: 187.94 g/mol
InChI Key: ZAVFFEDOMNZWQE-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is a chemical compound with the empirical formula C7H7BF2O3 and a molecular weight of 187.94 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC1=C(CO)C(F)=CC(B(O)O)=C1 . This indicates that the compound contains a phenyl ring with fluorine atoms at the 3 and 5 positions, a hydroxymethyl group at the 4 position, and a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (C7H7BF2O3), molecular weight (187.94), and its molecular structure .

Scientific Research Applications

Catalyst in Organic Synthesis

Phenylboronic acids have been utilized as catalysts in organic synthesis. For example, 3,5-Bis(perfluorodecyl)phenylboronic acid has been synthesized and shown to catalyze direct amide condensation reactions, offering a "green" alternative due to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase (Ishihara, Kondo, & Yamamoto, 2001).

Organocatalysis

Boronic acids have been employed as efficient organocatalysts in reactions such as the Conia-ene carbocyclization of 1,3-dicarbonyl compounds, demonstrating the potential of boronic acids in facilitating complex organic transformations (Yang et al., 2012).

Drug Delivery Systems

Phenylboronic acid derivatives have been explored for their responsiveness to glucose and lactic acid, making them suitable for designing drug delivery vehicles that respond to physiological conditions. For instance, a study on the preparation of block copolymer micelles using phenylboronic ester as a sensitive block linkage demonstrated potential in selective, lactic acid- and/or glucose-responsive drug delivery vehicle design (Vrbata & Uchman, 2018).

Nanotechnology and Sensing

Phenylboronic acids have been integrated into nanomaterials for applications ranging from biosensing to photodynamic therapy. For example, phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes have been studied for their optical modulation capabilities, highlighting the structure-function relationship significant for saccharide recognition (Mu et al., 2012).

Environmental Chemistry

Phenylboronic acids are utilized in environmental chemistry applications, such as the synthesis of boronic-acid-functionalized magnetic attapulgite for selective enrichment of nucleosides, demonstrating their ability to capture and enrich cis-diol-containing biomolecules (Cheng et al., 2015).

Bioconjugation and Molecular Recognition

Boronic acids, including phenylboronic acids, have found applications in bioconjugation and molecular recognition, enabling the synthesis of DNA modified with boronic acid for applications such as copper(I)-catalyzed azide-alkyne cycloaddition. This showcases the versatility of boronic acids in facilitating postsynthetic modifications of biomolecules (Steinmeyer & Wagenknecht, 2018).

Future Directions

As a boronic acid, this compound has potential applications in the development of new synthetic methods and materials. Its use in Suzuki-Miyaura cross-coupling reactions suggests potential applications in the synthesis of complex organic molecules .

properties

IUPAC Name

[3,5-difluoro-4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,11-13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVFFEDOMNZWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)CO)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660509
Record name [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid

CAS RN

917969-79-0
Record name B-[3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917969-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid
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Synthesis routes and methods

Procedure details

[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3,5-difluorophenyl]boronic acid (19.3 g, 63.9 mmol; crude material, prepared by the method of Hattori, Bioorg. Med. Chem. 2006, 14, 3258-3262) was dissolved in 400 mL aqueous acetic acid (66%) and stirred at 40° C. for 5 h. The solution was then evaporated under reduced pressure, and the residue was purified by flash chromatography over silica gel (gradient elution from 0% to 2% methanol in dichloromethane) to give 3.46 g (25% of th., LC-MS purity 87%) of the title compound.
Name
[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3,5-difluorophenyl]boronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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